

Molecular weight and formula of 2,4,6-Trimethylbenzophenone

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Compound of Interest

Compound Name: 2,4,6-Trimethylbenzophenone

Cat. No.: B177196

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An In-depth Technical Guide to 2,4,6-Trimethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **2,4,6-trimethylbenzophenone**. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize aryl ketones and photoinitiators.

Core Chemical and Physical Properties

2,4,6-Trimethylbenzophenone, also known as mesityl phenyl ketone, is an aromatic ketone notable for the steric hindrance around the carbonyl group provided by the ortho-methyl groups of the mesitylene ring. This structural feature significantly influences its chemical reactivity and photochemical behavior.

Molecular Formula and Weight

The fundamental molecular details of **2,4,6-trimethylbenzophenone** are summarized below.

Property	Value
Molecular Formula	C ₁₆ H ₁₆ O[1][2]
Molecular Weight	224.30 g/mol [1]
IUPAC Name	Phenyl(2,4,6-trimethylphenyl)methanone[1]
CAS Registry Number	954-16-5[2]

Physicochemical Data

The physical properties of **2,4,6-trimethylbenzophenone** are critical for its application in various formulations.

Property	Value
Appearance	White to off-white crystalline solid
Melting Point	34-37 °C
Boiling Point	326-327 °C at 760 mmHg
Density	Approximately 1.04 g/cm ³
Water Solubility	Low
Log P (Octanol/Water)	4.4
Refractive Index (n ²⁰ /D)	~1.565

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **2,4,6-trimethylbenzophenone**.

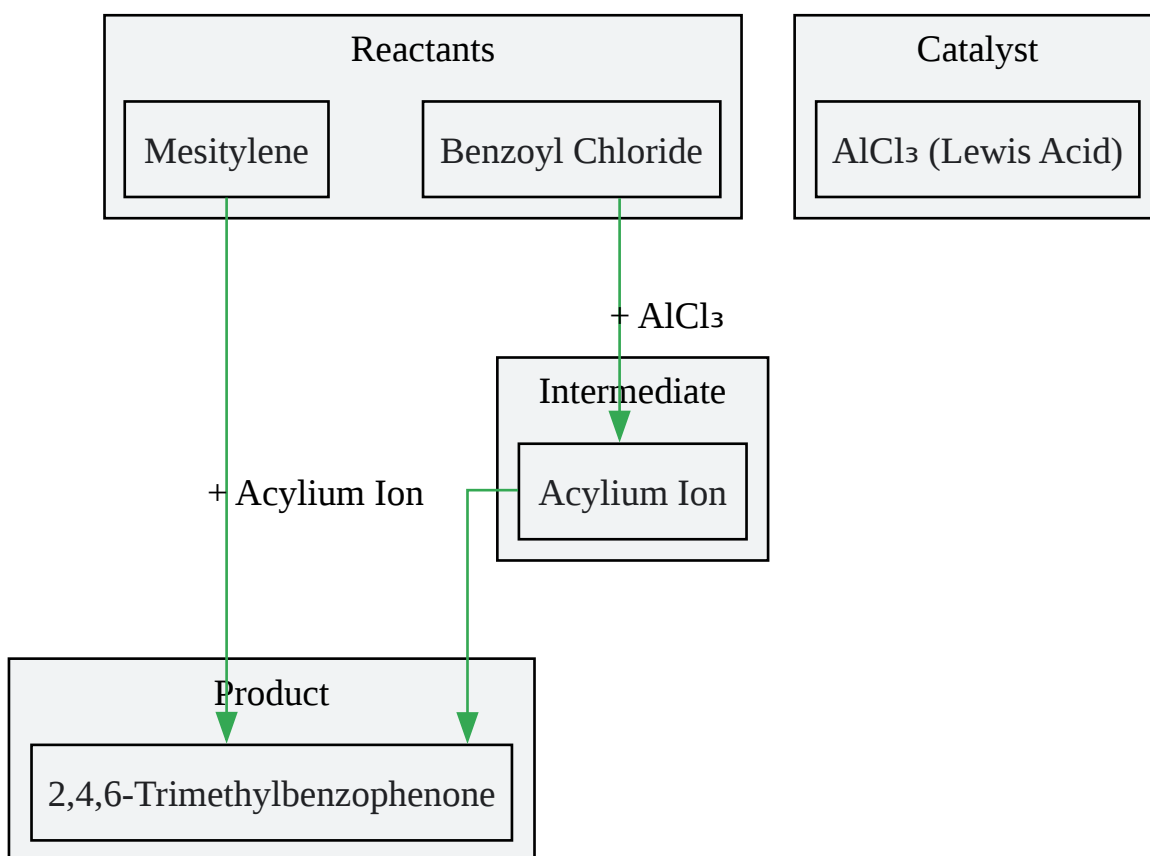
Spectrum Type	Key Features
^1H NMR (CDCl_3)	Due to steric hindrance, the signals for the methyl and aromatic protons are distinct. The two ortho-methyl groups are chemically equivalent, as are the two protons on the mesitylene ring. The phenyl group protons appear as a multiplet.
^{13}C NMR (CDCl_3)	The spectrum shows characteristic peaks for the carbonyl carbon, the quaternary carbons of the mesitylene ring, and the carbons of the phenyl and mesitylene rings. A key literature reference for the ^{13}C NMR spectrum is H. O. House, C. Y. Chu, J. Org. Chem. 41, 3083 (1976).[3]
Infrared (IR)	A strong absorption band characteristic of the C=O stretching of the aryl ketone is observed around $1660\text{-}1680\text{ cm}^{-1}$. Additional bands corresponding to C-H and C=C aromatic stretching are also present.
Mass Spec. (EI)	The mass spectrum shows a prominent molecular ion peak (M^+) at $m/z = 224$. Key fragmentation peaks include those corresponding to the benzoyl cation ($m/z = 105$) and the trimethylphenyl cation ($m/z = 119$).[2]

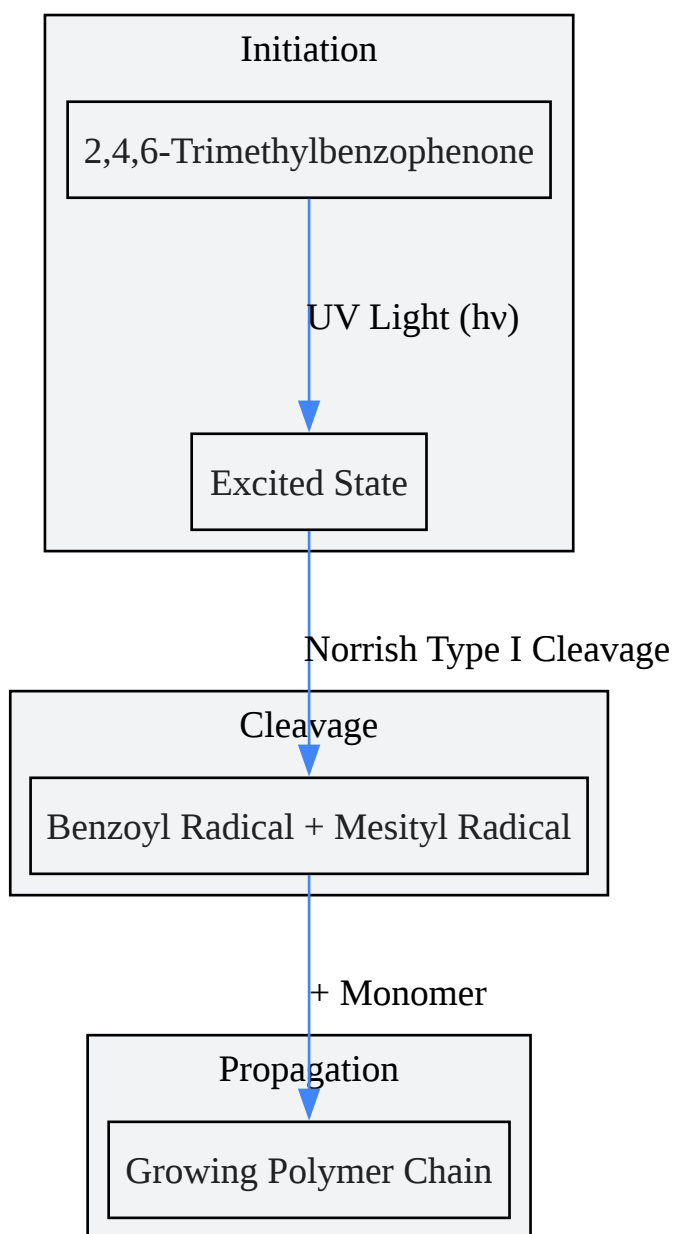
Synthesis of 2,4,6-Trimethylbenzophenone

The most common and direct method for the synthesis of **2,4,6-trimethylbenzophenone** is the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with benzoyl chloride.

Reaction Pathway

The synthesis proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from benzoyl chloride and a Lewis acid catalyst, is attacked by the electron-rich mesitylene ring.





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References

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